molecular formula C6H8N2O B3114685 2-Amino-4-methylpyridin-3-ol CAS No. 20348-18-9

2-Amino-4-methylpyridin-3-ol

Cat. No.: B3114685
CAS No.: 20348-18-9
M. Wt: 124.14 g/mol
InChI Key: QGPKKONTRPTYRX-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyridin-3-ol is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl groups in its structure makes it a versatile building block for the synthesis of more complex molecules.

Scientific Research Applications

2-Amino-4-methylpyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and ligands for coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound is used in the production of dyes, agrochemicals, and polymers.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Research on 2-Amino-4-methylpyridin-3-ol and related compounds is ongoing, with a focus on developing new biologically active compounds. This includes the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylpyridine with ammonia under high pressure and temperature conditions. Another method includes the reduction of 2-nitro-4-methylpyridine using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound typically involves catalytic hydrogenation of 2-nitro-4-methylpyridine. This process is efficient and yields high purity products. The reaction is carried out in a hydrogenation reactor with palladium on carbon as the catalyst, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amine derivatives, which are valuable intermediates in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-4-methylpyridine
  • 2-Amino-5-methylpyridine

Uniqueness

2-Amino-4-methylpyridin-3-ol is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyridine ring. This structural feature enhances its reactivity and allows for the formation of diverse chemical derivatives. Compared to its analogs, it offers a broader range of applications in synthesis and research.

Properties

IUPAC Name

2-amino-4-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKKONTRPTYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309608
Record name 2-Amino-4-methyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-18-9
Record name 2-Amino-4-methyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20348-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 218.0 g of 4-methyl-3-pyridinol and 78.0 g of sodium amide are placed in a pressure vessel and heated at 150° for 6 hours. The vessel is allowed to cool, the solid mass is removed and added portionwise to 1 l. of cold 2-propanol. Subsequently, 20% aqueous acetic acid is added until the pH is 5.5 and the whole concentrated to dryness in vacuo. The residue is extracted thoroughly with chloroform and the chloroform extracts washed with saturated aqueous sodium chloride, dried and concentrated. The residue is fractionally crystallized from ethyl acetate to give 2-amino-4-methyl-3-pyridinol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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